Levofloxacin-d3 Sodium Salt
Description
Strategic Importance of Deuterated Analogues in Contemporary Pharmacological and Toxicological Research
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), has emerged as a key strategy in modern pharmacology and toxicology. juniperpublishers.comresearchgate.net This is due to the "deuterium kinetic isotope effect," a phenomenon where the increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. juniperpublishers.comnih.gov This stronger bond can be more difficult to break in metabolic reactions, leading to several strategic advantages:
Enhanced Metabolic Stability: By slowing down the rate of metabolism, deuteration can increase a drug's biological half-life, meaning it remains in the body for a longer period. symeres.comjuniperpublishers.com This can potentially lead to less frequent dosing. nih.gov
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce toxic byproducts. Deuteration can alter metabolic pathways, sometimes leading to a reduction in the formation of these harmful metabolites. juniperpublishers.comnih.gov
These benefits have led to a surge of interest in developing deuterated drugs, with several now approved for clinical use and many more in development. nih.gov
Overview of Research Paradigms and Methodological Applications for Levofloxacin-d3 Sodium Salt
This compound is the deuterated, sodium salt form of Levofloxacin (B1675101), a broad-spectrum fluoroquinolone antibiotic. medchemexpress.comcymitquimica.commedchemexpress.com As a stable isotope-labeled compound, its primary application in research is as an internal standard for quantitative bioanalysis. medchemexpress.comnih.gov
In pharmacokinetic studies, where researchers measure the concentration of a drug in biological samples (like plasma or urine) over time, an internal standard is crucial for accuracy. nih.govnih.gov this compound, being chemically almost identical to Levofloxacin but with a different molecular weight, co-elutes during chromatographic separation but is distinguishable by a mass spectrometer. medchemexpress.comlgcstandards.com This allows for precise quantification of the unlabeled drug, correcting for any sample loss or variability during the analytical process. symeres.com
The use of this compound is integral to the development of robust bioanalytical methods, which are essential for determining the pharmacokinetic parameters of Levofloxacin in both preclinical and clinical settings. researchgate.net These methods are vital for understanding how the drug is absorbed, distributed, metabolized, and excreted by the body. nih.gov
| Property | Value |
| Chemical Name | sodium (S)-9-fluoro-3-methyl-10-(4-(methyl-d3)piperazin-1-yl)-7-oxo-2,3-dihydro-7H- juniperpublishers.comCurrent time information in Bangalore, IN.oxazino[2,3,4-ij]quinoline-6-carboxylate lgcstandards.com |
| Molecular Formula | C₁₈H₁₆D₃FN₃NaO₄ medchemexpress.comcymitquimica.comlgcstandards.com |
| Molecular Weight | 386.37 g/mol medchemexpress.comcymitquimica.comlgcstandards.com |
| Synonyms | (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid-d3 Sodium Salt cymitquimica.comclearsynth.comscbt.com |
| CAS Number | 2469039-38-9 cymitquimica.comlgcstandards.com |
Properties
Molecular Formula |
C₁₈H₁₆D₃FN₃NaO₄ |
|---|---|
Molecular Weight |
386.37 |
Synonyms |
(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid-d3 Sodium Salt; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Levofloxacin D3 Sodium Salt
Advanced Synthetic Routes for Deuteration of Levofloxacin (B1675101) Precursors
The synthesis of isotopically labeled compounds, such as Levofloxacin-d3 Sodium Salt, is essential for their use as internal standards in quantitative bioanalytical studies. The introduction of deuterium (B1214612) atoms into the levofloxacin molecule requires specialized synthetic methodologies that ensure high isotopic enrichment and regiochemical precision. These methods typically focus on the deuteration of precursor molecules that are later incorporated into the final levofloxacin structure.
Regioselective Deuterium Incorporation Strategies
Regioselectivity is critical in the synthesis of deuterated compounds to ensure that the deuterium atoms are located at a specific, stable position within the molecule. For Levofloxacin-d3, the deuterium atoms are incorporated into the N-methyl group of the piperazinyl substituent. lgcstandards.comlgcstandards.com This specific placement is advantageous as it is not susceptible to back-exchange under typical physiological or analytical conditions.
One of the most effective and widely used strategies for achieving this regioselectivity involves the use of a deuterated alkylating agent. The synthesis typically proceeds by reacting a desmethyl-levofloxacin precursor with a deuterated methyl source, such as trideuteromethyl iodide (CD₃I) or trideuteromethyl tosylate. This reaction, a nucleophilic substitution, specifically introduces the -CD₃ group onto the nitrogen atom of the piperazine (B1678402) ring, yielding the desired deuterated product with high regiochemical control.
Another approach reported for the deuteration of related quinolone structures involves direct hydrogen-deuterium (H-D) exchange reactions on the quinolone core or its precursors. nih.gov This can be achieved using deuterated acid catalysts, such as deuterated acetic acid (CH₃COOD), which can facilitate the exchange of acidic protons on the molecule. nih.gov The regioselectivity of this method is dependent on the relative acidity of the various protons in the molecule. For instance, protons on a methyl group adjacent to a quinoline (B57606) ring have been shown to undergo acid-catalyzed deuteration. nih.gov However, for Levofloxacin-d3, synthesis via a deuterated building block like deuterated N-methylpiperazine is generally preferred to avoid potential non-specific deuteration on the quinolone ring system.
Optimization of Reaction Conditions for High Isotopic Enrichment
Achieving high isotopic enrichment (typically >97%) is a primary goal in the synthesis of labeled internal standards to ensure analytical sensitivity and accuracy. The optimization of reaction conditions is crucial to maximize the incorporation of deuterium and minimize the presence of unlabeled or partially labeled species.
Key parameters that are optimized include:
Reaction Time and Temperature: The duration and temperature of the deuteration reaction are carefully controlled. For H-D exchange reactions, prolonged reaction times or elevated temperatures may be necessary to drive the equilibrium towards the deuterated product. nih.gov For instance, heating a precursor with deuterated acetic acid at 80°C has been used for other quinolones. nih.gov
Stoichiometry of Reagents: The molar ratio of the deuterating agent to the substrate is a critical factor. An excess of the deuterated reagent is often used to ensure complete or near-complete incorporation.
Catalyst and Solvent: The choice of catalyst and solvent system can significantly influence the efficiency of the deuteration. In palladium-catalyzed H-D exchange reactions, the catalyst's activity and the solvent's ability to facilitate deuterium transfer are important considerations. mdpi.com
Iterative Procedures: To achieve very high levels of isotopic enrichment, the reaction may be performed in multiple successive steps. For example, a compound can be heated with a deuterating agent like CH₃COOD, the solvent removed under vacuum, and the process repeated with fresh deuterated solvent. nih.gov This iterative approach effectively removes the protic solvent (e.g., CH₃COOH) formed during the exchange, pushing the reaction toward completion and achieving isotopic incorporation of at least 97%. nih.gov
Physico-chemical Purity and Isotopic Enrichment Assessment of this compound for Research Use
For this compound to be suitable as an internal standard in research and clinical mass spectrometry, its chemical and isotopic purity must be rigorously assessed. medchemexpress.com A combination of spectroscopic and chromatographic techniques is employed to confirm the molecular structure, determine the level of isotopic enrichment, and quantify any chemical impurities.
Spectroscopic Techniques for Confirmation of Deuteration and Isotopic Purity (e.g., Deuterium NMR, High-Resolution Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure and isotopic composition of the synthesized compound.
High-Resolution Mass Spectrometry (HRMS): This is a primary technique for confirming the successful incorporation of deuterium and assessing isotopic purity. HRMS can distinguish between molecules with very small mass differences. For levofloxacin, the protonated non-deuterated molecule ([M+H]⁺) has a distinct mass-to-charge ratio (m/z) from its trideuterated counterpart. nih.govresearchgate.net A high-resolution instrument, such as an Orbitrap, can resolve the [M+H]⁺ ion of levofloxacin at m/z 362.150 from the [M+H]⁺ ion of Levofloxacin-d3 at m/z 365.168. nih.govresearchgate.net The relative intensities of these mass peaks, along with those for any D1 or D2 species, allow for the precise calculation of the isotopic enrichment and distribution. nih.gov
Table 1: HRMS Data for Levofloxacin and Levofloxacin-d3
| Compound | Ion | Calculated m/z |
|---|---|---|
| Levofloxacin | [M+H]⁺ | 362.150 |
| Levofloxacin-d3 | [M+H]⁺ | 365.168 |
Data sourced from studies using high-resolution mass spectrometry. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact location of the deuterium atoms.
¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of Levofloxacin-d3, the signal corresponding to the N-methyl protons would be significantly diminished or absent compared to the spectrum of unlabeled levofloxacin. nih.gov The integration of the remaining proton signals relative to the reduced methyl signal can be used to estimate the percentage of deuterium incorporation.
²H-NMR (Deuterium NMR): A deuterium NMR spectrum provides direct evidence of deuteration. It would show a signal at the chemical shift corresponding to the N-methyl group, confirming that the deuterium atoms are located at the intended position.
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum is also affected by deuteration. The carbon atom of the -CD₃ group will show a characteristic multiplet signal due to coupling with deuterium (which has a spin I=1), and its chemical shift will be slightly different from that of a -CH₃ group.
Chromatographic Purity Analysis of Synthesized this compound
Chromatographic techniques are essential for determining the chemical purity of the synthesized this compound, separating it from any starting materials, by-products, or other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of levofloxacin and its derivatives. lcms.cze3s-conferences.org The analysis is typically performed using a reversed-phase system. The purity is calculated by dividing the area of the main peak corresponding to Levofloxacin-d3 by the total area of all peaks in the chromatogram. For use as a reference standard, a chemical purity of >95% is often required. lgcstandards.com
Table 2: Typical HPLC Conditions for Levofloxacin Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) |
| Flow Rate | Typically 0.8 - 1.0 mL/min |
| Column Temperature | ~45°C |
| Detection | UV spectrophotometry at 275 nm or 360 nm |
| Run Time | ~25 minutes |
Conditions are based on established USP and other validated methods. lcms.cze3s-conferences.orgmerckmillipore.com
This analysis ensures that the standard is free from significant chemical impurities that could interfere with its use in quantitative assays. lcms.cz
Application of Levofloxacin D3 Sodium Salt in Advanced Bioanalytical Method Development and Validation
Development of Quantitative Bioanalytical Assays Utilizing Levofloxacin-d3 Sodium Salt as an Internal Standard
The use of a stable isotope-labeled internal standard (IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an ideal IS for the quantification of levofloxacin (B1675101) in complex biological samples. Because it is chemically identical to the analyte (levofloxacin) but has a slightly higher mass due to the deuterium (B1214612) atoms, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. nih.gov This behavior allows it to accurately correct for variations during sample preparation and analysis, leading to high precision and accuracy. nih.gov
LC-MS/MS has become the preferred technique for quantifying levofloxacin in diverse biological matrices due to its high sensitivity and specificity. researchgate.netsyncsci.com Assays have been developed for matrices including human plasma, serum, animal tissues, and various in vitro systems. researchgate.netresearchgate.netnih.govnih.govnih.gov
A typical LC-MS/MS method involves reversed-phase chromatography for separation, followed by detection using a tandem mass spectrometer. syncsci.com The separation is commonly achieved on a C18 column under isocratic or gradient elution conditions. researchgate.netsyncsci.com Mobile phases generally consist of an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netsyncsci.com The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and quantification is performed using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for both levofloxacin and its deuterated internal standard, Levofloxacin-d3. researchgate.netnih.gov For instance, a common MRM transition for levofloxacin is m/z 362.2 → 318.2. nih.gov The corresponding transition for the deuterated standard would be monitored at a slightly higher mass, reflecting the mass shift from the deuterium labels.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Chromatographic Column | Zorbax SB-C18 researchgate.netsyncsci.com | Hypersil BDS C18 | BEH C18 nih.gov |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (17:83 v/v) researchgate.netsyncsci.com | Methanol and 0.1% formic acid aqueous solution (79:21 v/v) syncsci.com | Gradient of acetonitrile and 0.1% formic acid in water nih.gov |
| Flow Rate | 1.0 mL/min researchgate.netsyncsci.com | Not Specified | 0.3 mL/min nih.gov |
| Ionization Mode | Electrospray Positive (ESI+) researchgate.netsyncsci.com | Electrospray Positive (ESI+) syncsci.com | Electrospray Positive (ESI+) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netsyncsci.com | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) nih.gov |
Effective sample preparation is critical for removing interfering substances from the biological matrix, thereby improving the accuracy and robustness of the assay. The primary goal during optimization is to ensure that both the analyte (levofloxacin) and the internal standard (Levofloxacin-d3) are extracted with similar efficiency. mdpi.com
Commonly used sample preparation techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol or acetonitrile is added to the sample (e.g., plasma or serum) to denature and precipitate proteins. researchgate.netresearchgate.net After centrifugation, the supernatant containing the analyte and IS is injected into the LC-MS/MS system. researchgate.net This technique is favored for its speed and efficiency in high-throughput settings. researchgate.net
Solid-Phase Extraction (SPE): This technique provides a cleaner extract compared to PPT and can be used to concentrate the analyte. nih.gov It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte and IS, while interfering components are washed away. The retained compounds are then eluted with a small volume of solvent. nih.gov This method was successfully used to extract levofloxacin from homogenized tissues from catheter segments in a mouse model. nih.gov
Chromatographic separation is optimized to achieve a sharp, symmetrical peak shape and to separate the analytes from any remaining matrix components. Since Levofloxacin-d3 and unlabeled levofloxacin are chemically identical, they exhibit nearly identical chromatographic retention times. This co-elution is highly desirable as it ensures that both compounds enter the mass spectrometer's ion source at the same time, providing the most effective correction for matrix-induced ion suppression or enhancement. nih.gov
Rigorous Validation of Bioanalytical Methods Incorporating this compound
For a bioanalytical method to be used in research and regulated studies, it must undergo rigorous validation to demonstrate its reliability. europa.eu Validation assesses various performance characteristics of the assay. europa.eujnu.ac.bd The use of a stable isotope-labeled internal standard like Levofloxacin-d3 is a key component in meeting the stringent requirements for method validation. nih.gov
Matrix effects occur when components in the biological sample, other than the analyte itself, alter the ionization efficiency of the analyte in the mass spectrometer's source. nih.gov This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. nih.gov
A significant advantage of using Levofloxacin-d3 is its ability to compensate for these matrix effects. nih.gov Because the deuterated standard co-elutes with the unlabeled analyte and has the same physicochemical properties, it is affected by ion suppression or enhancement in the same way. nih.gov Therefore, while the absolute signal intensity of both compounds may vary, the ratio of their peak areas remains constant. This stable ratio allows for accurate quantification even in the presence of significant matrix effects. nih.gov Validation studies for levofloxacin assays routinely assess matrix effects to confirm the effectiveness of the internal standard. For example, studies have demonstrated extraction efficiencies for levofloxacin between 90.9% and 99.5%, with the internal standard effectively tracking the analyte. nih.gov
The validation process thoroughly evaluates several key parameters to ensure the method is fit for its intended purpose. europa.eu
Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. europa.eu For levofloxacin, methods utilizing deuterated standards have achieved LLOQs as low as 0.10 mg/L in human serum and 0.02 µg/g in animal tissue, demonstrating high sensitivity. researchgate.netnih.govjournalofappliedbioanalysis.com
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. europa.eu These are typically assessed at multiple concentration levels (low, medium, and high). Bioanalytical methods for levofloxacin consistently show excellent accuracy (often within ±15% of the nominal value) and precision (with relative standard deviation or coefficient of variation values below 15%). researchgate.netnih.govnih.gov For example, one validated method reported within-day precision from 1.4% to 2.4% and between-day precision from 3.6% to 4.1% for levofloxacin. researchgate.netjournalofappliedbioanalysis.com
Stability: The stability of the analyte in the biological matrix is evaluated under various storage and handling conditions to ensure that the sample concentration does not change from the time of collection to the time of analysis. nih.gov This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability in a freezer. nih.gov Studies have demonstrated that levofloxacin is stable under these conditions, ensuring the integrity of the samples during a study. nih.gov
| Parameter | Matrix | Finding | Source |
|---|---|---|---|
| Linearity (r²) | Human Plasma | > 0.99 | researchgate.net |
| Human Serum | > 0.999 | nih.gov | |
| LLOQ | Human Plasma | 0.1 µg/mL | researchgate.net |
| Animal Tissue | 0.02 µg/g | nih.gov | |
| Accuracy (% Bias or RE) | Human Serum | 0.1% to 12.7% | researchgate.netjournalofappliedbioanalysis.com |
| Animal Tissue (Inter-day) | -3.3% | nih.gov | |
| Precision (% RSD or CV) | Human Plasma (CV) | < 11% | researchgate.net |
| Human Serum (Within-day) | 1.4% to 2.4% | researchgate.netjournalofappliedbioanalysis.com | |
| Animal Tissue (Inter-day) | 8.6% | nih.gov | |
| Recovery/Extraction Efficiency | Human Plasma | 95.2% to 104.5% | researchgate.net |
| Human Serum | 90.9% to 99.5% | nih.gov |
Role of Levofloxacin D3 Sodium Salt in Pre Clinical Pharmacokinetic and Biotransformation Investigations
Elucidation of Levofloxacin (B1675101) Disposition Kinetics in Non-Human Biological Systems Using Levofloxacin-d3 Sodium Salt
The use of this compound as an internal standard is fundamental to the accurate characterization of levofloxacin's absorption, distribution, metabolism, and excretion (ADME) properties in non-human biological systems. Its chemical and physical properties are nearly identical to those of levofloxacin, yet it is distinguishable by mass spectrometry, allowing for precise quantification of the unlabeled drug.
In vitro and ex vivo models are essential for the initial screening and detailed investigation of a drug's pharmacokinetic properties. These models, which include cell cultures, tissue homogenates, and isolated perfused organs, provide a controlled environment to study specific aspects of drug disposition. The inclusion of this compound in these studies as an internal standard is crucial for mitigating variability and ensuring the accuracy of the results.
Research in this area has demonstrated that levofloxacin is rapidly absorbed and widely distributed in the body. nih.gov Studies utilizing in vitro models, such as Caco-2 cell monolayers, are employed to predict intestinal absorption. In such experiments, this compound would be added to the samples to correct for any loss of levofloxacin during sample preparation and analysis, thereby providing a more accurate determination of its permeability characteristics.
Ex vivo studies, for instance, using isolated perfused liver models, allow for the investigation of hepatic uptake and biliary excretion. By introducing a known concentration of this compound, researchers can precisely quantify the amount of levofloxacin taken up by the liver and subsequently eliminated into the bile, providing key insights into its hepatic disposition. The elimination half-life of levofloxacin has been determined to be approximately 6 to 8 hours in humans, a parameter that is initially estimated through these pre-clinical models. researchgate.net
| Parameter | Value | Biological System |
| Bioavailability | ~99% | Oral administration nih.gov |
| Plasma Protein Binding | 24% to 38% | Primarily to albumin nih.gov |
| Volume of Distribution | 74 to 112 L | Single and multiple doses nih.gov |
| Elimination Half-Life | 6 to 8 hours | Human plasma researchgate.net |
Animal models are indispensable for understanding the in vivo pharmacokinetics of a drug. Isotope dilution mass spectrometry (IDMS), a highly accurate and sensitive analytical technique, is the gold standard for quantifying drugs and their metabolites in biological fluids and tissues. This method relies on the use of a stable isotope-labeled internal standard, such as this compound.
In a typical pre-clinical pharmacokinetic study, animal subjects are administered levofloxacin, and biological samples (e.g., plasma, urine, and various tissues) are collected at predetermined time points. A known amount of this compound is then added to each sample. The samples are processed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the signal from levofloxacin to that of this compound allows for the precise calculation of the levofloxacin concentration, correcting for any variations in sample extraction, handling, and instrument response.
For instance, a study investigating the 24-hour variation in the pharmacokinetics of levofloxacin utilized Levofloxacin-d8 as an internal standard for quantification in plasma samples by tandem mass spectrometry. nih.gov This approach enables the generation of robust pharmacokinetic data, as illustrated in the following table which represents typical data that would be obtained in such a study.
| Time (hours) | Plasma Levofloxacin Concentration (µg/mL) |
| 0.5 | 4.2 |
| 1.0 | 5.8 |
| 2.0 | 4.5 |
| 4.0 | 2.8 |
| 8.0 | 1.5 |
| 12.0 | 0.8 |
| 24.0 | 0.2 |
Detailed Mapping of Levofloxacin Metabolic Pathways and Metabolite Identification with this compound
Understanding the biotransformation of a drug is critical for assessing its potential for drug-drug interactions and identifying any pharmacologically active or toxic metabolites. This compound is a powerful tool in these investigations, aiding in the identification and quantification of levofloxacin's metabolic products.
Hepatic microsomes, which are subcellular fractions of the liver containing a high concentration of drug-metabolizing enzymes, and various cell lines are the primary in vitro systems for studying drug metabolism. When levofloxacin is incubated with these systems, it undergoes biotransformation to form various metabolites. The use of this compound in these assays serves a dual purpose.
Firstly, as an internal standard, it allows for the accurate quantification of the parent drug that is consumed over time, providing a measure of the metabolic rate. Secondly, the deuterated standard can aid in the identification of metabolites. The mass shift of 3 Daltons between levofloxacin and this compound will also be present in their respective metabolites, creating a characteristic isotopic pattern in the mass spectrum that helps to distinguish drug-related metabolites from endogenous matrix components.
Levofloxacin undergoes limited metabolism in humans, with the primary metabolites being desmethyl-levofloxacin and levofloxacin-N-oxide. drugbank.com In vitro studies using human liver microsomes have been conducted to investigate the inhibitory potential of various fluoroquinolones on cytochrome P450 enzymes. nih.gov While these studies may not have explicitly used Levofloxacin-d3, the principles of using a deuterated internal standard are directly applicable to enhance the accuracy of such metabolic stability and inhibition assays.
| Metabolite | Metabolic Reaction |
| Desmethyl-levofloxacin | Demethylation |
| Levofloxacin-N-oxide | N-oxidation |
Identifying the specific enzymes responsible for a drug's metabolism is a key component of pre-clinical biotransformation studies. This is often achieved by using a panel of recombinant human enzymes or by employing selective chemical inhibitors in hepatic microsomes. This compound is instrumental in these experiments for the precise quantification of metabolite formation.
By incubating levofloxacin with specific recombinant cytochrome P450 (CYP) enzymes and using this compound as the internal standard, researchers can determine which CYP isoforms are responsible for the formation of desmethyl-levofloxacin and levofloxacin-N-oxide. Studies have shown that levofloxacin has a low potential for clinically significant drug interactions mediated by the inhibition of major CYP enzymes. mdpi.com The use of a deuterated internal standard in such in vitro studies provides the high level of accuracy needed to make these clinical predictions. For example, the inhibitory potential of levofloxacin on CYP2C9 has been investigated using human liver microsomes. nih.gov
This compound is an indispensable tool in the pre-clinical investigation of levofloxacin's pharmacokinetic and biotransformation properties. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of levofloxacin and its metabolites in a variety of in vitro, ex vivo, and in vivo models. This enables a thorough understanding of the drug's absorption, distribution, metabolism, and excretion, which is fundamental to its safe and effective development and clinical use. The detailed insights gained from studies employing this compound are crucial for constructing a comprehensive pre-clinical data package for regulatory submission and for guiding the design of clinical trials.
Utilizing Levofloxacin D3 Sodium Salt in Mechanistic Studies and Isotope Effect Investigations
Probing Kinetic Isotope Effects (KIE) in Chemical and Enzymatic Reactions Involving Levofloxacin (B1675101)
The kinetic isotope effect (KIE) is a powerful method for elucidating the mechanisms of chemical and enzymatic reactions. It measures the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. The use of Levofloxacin-d3 allows researchers to probe reactions where a carbon-hydrogen (C-H) bond at the deuterated site is cleaved, as this step will be slower compared to the non-deuterated compound.
The biotransformation of drugs is primarily mediated by enzymes such as the cytochrome P450 (CYP) family. nih.gov These enzymes are responsible for the metabolic clearance of a vast majority of xenobiotics. researchgate.net For levofloxacin, potential metabolic pathways include N-oxidation and N-demethylation at the piperazine (B1678402) ring. The biotransformation of levofloxacin by the fungus Coriolopsis gallica, for example, has been shown to result in an N-oxidized derivative as the main product. nih.gov
Research on other compounds has shown that the magnitude of the deuterium (B1214612) isotope effect can be complex and dependent on the specific CYP isoform involved (e.g., CYP3A4, CYP2C19) and the precise reaction mechanism, such as single-electron transfer versus hydrogen atom abstraction. nih.govresearchgate.net
Table 1: Hypothetical Deuterium Isotope Effects on Levofloxacin Biotransformation Pathways
| Metabolic Pathway | Deuterated Position | Expected KIE (kH/kD) | Mechanistic Implication |
| N-Demethylation | N-CD₃ | > 1 (Normal KIE) | C-D bond cleavage is likely part of the rate-determining step. |
| N-Oxidation | N-CD₃ | ≈ 1 (No KIE) | C-D bond is not broken during the rate-determining step. |
| Hydroxylation (other sites) | N-CD₃ | ≈ 1 (No KIE) | The deuterated site is remote from the site of reaction. |
Furthermore, KIE studies can help identify "metabolic switching." If the primary metabolic pathway (e.g., N-demethylation) is slowed by deuteration, the enzymatic system may compensate by increasing the flux through alternative, non-deuterated pathways. researchgate.net Observing the profile of metabolites from Levofloxacin-d3 versus the parent compound allows for a detailed mapping of primary and secondary metabolic routes. Such studies are essential for predicting potential drug-drug interactions and understanding inter-individual variability in drug metabolism.
Quality Control and Reference Standard Applications of Levofloxacin D3 Sodium Salt
Development and Certification of Levofloxacin-d3 Sodium Salt as a Primary Reference Material for Analytical Purity and Quantification
This compound is a stable, isotopically labeled version of Levofloxacin (B1675101), an active pharmaceutical ingredient (API). acanthusresearch.comlgcstandards.com In this analog, three hydrogen atoms on the N-methyl group of the piperazine (B1678402) ring have been replaced with deuterium (B1214612) atoms. lgcstandards.comlgcstandards.com This substitution results in a molecule that is chemically almost identical to Levofloxacin but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based analytical techniques. acanthusresearch.comszabo-scandic.com
The development of this compound as a primary reference material involves rigorous synthesis and purification processes to ensure high chemical and isotopic purity. tlcstandards.com Certified Reference Materials (CRMs) are produced under stringent manufacturing procedures and are accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.org The certification process is a demanding procedure that involves thorough testing and analysis by accredited laboratories to determine the material's specific properties, such as purity and composition. cwsabroad.com For a material like this compound to be designated as a CRM, it must be manufactured by an accredited Reference Material Producer, often adhering to standards like ISO 17034. sigmaaldrich.com This ensures it provides the highest level of accuracy and traceability for analytical measurements. sigmaaldrich.com
The final certified product serves as a benchmark for quality control, enabling accurate quantification and identification of Levofloxacin in various samples. cwsabroad.comalfa-chemistry.com Its high purity (often >95%) and well-characterized nature are essential for its role in validating analytical methods and calibrating instruments. lgcstandards.comwikipedia.org
Establishing Traceability and Metrological Quality for Analytical Standards in Pharmaceutical Research
A core function of a primary reference material like this compound is to establish metrological traceability in analytical measurements. wikipedia.orgresearchgate.net Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. sigmaaldrich.com This chain ultimately links the measurement back to the International System of Units (SI), such as the kilogram or the mole. sigmaaldrich.com
For pharmaceutical analysis, this ensures that measurements of Levofloxacin are consistent and comparable, regardless of when, where, or by whom they are performed. sigmaaldrich.com Quality management systems, including those under ISO/IEC 17025, mandate metrological traceability to certified reference materials where possible. wikipedia.orgresearchgate.net The use of this compound as a CRM fulfills this requirement by providing a direct link in the traceability chain for Levofloxacin quantification. wikipedia.orgsemanticscholar.org The certificate of analysis accompanying the CRM provides the certified property value and its associated uncertainty, which are crucial for establishing the traceability and quality of subsequent measurements. wikipedia.org
Role in Interlaboratory Comparisons and Harmonization of Analytical Methodologies for Levofloxacin Analysis
Certified reference materials are fundamental to achieving harmonization across different laboratories. By using the same well-characterized this compound CRM, laboratories can validate and standardize their analytical methods for Levofloxacin analysis. wikipedia.org This is critical for interlaboratory comparisons and proficiency testing schemes, which are programs designed to assess the performance of different laboratories and ensure the reliability of their results.
When multiple labs analyze the same sample, the use of a common internal standard like this compound helps to minimize variations arising from differences in instrumentation, sample preparation, or matrix effects. nih.gov Stable Isotope Labeled (SIL) internal standards are considered the first choice for quantitative bioanalytical assays using liquid chromatography/mass spectrometry (LC/MS) because they co-elute with the analyte and exhibit similar behavior during extraction and ionization, thus compensating for potential variations. nih.gov This leads to improved reproducibility and accuracy, ensuring that the analytical methodologies for Levofloxacin are harmonized and that results are comparable and reliable across the pharmaceutical industry. sigmaaldrich.com
Application in Impurity Profiling and Quantitative Analysis of Levofloxacin Active Pharmaceutical Ingredients (APIs)
Monitoring and controlling impurities in APIs like Levofloxacin is a critical aspect of drug development and manufacturing to ensure safety and efficacy. lcms.cz this compound plays a vital role in the accurate impurity profiling and quantitative analysis of the Levofloxacin API. synzeal.com Analytical methods, often based on High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are developed to separate and quantify Levofloxacin from its related substances, which include process impurities and degradation products. sphinxsai.comresearchgate.net
In these methods, this compound is used as an internal standard. alfa-chemistry.com Because the labeled standard has nearly identical physicochemical properties to the unlabeled Levofloxacin, it experiences similar effects during sample preparation and analysis, such as extraction losses or ionization suppression in mass spectrometry. nih.gov By comparing the analytical response of the impurities and the API to the known concentration of the labeled internal standard, a highly accurate and precise quantification can be achieved. alfa-chemistry.comscience.gov
Below is a table of common impurities associated with Levofloxacin, as specified in pharmacopeial monographs like the USP. The control of these impurities is essential for the quality of the API.
| Impurity Name | Common Designation | Typical Acceptance Limit (%) |
| (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de] lgcstandards.comsphinxsai.combenzoxazine-6-carboxylic acid | Levofloxacin Related Compound A | ≤ 0.20 |
| (R)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de] lgcstandards.comsphinxsai.combenzoxazine-6-carboxylic acid | D-isomer / Enantiomeric Impurity | Not specified in all monographs |
| (S)-4-(6-Carboxy-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido-[1,2,3-de] lgcstandards.comsphinxsai.combenzoxazine-10-yl)-1-methyl-piperazine-1-oxide | Levofloxacin N-oxide | Not individually specified; falls under total impurities |
| Any other individual unspecified impurity | - | ≤ 0.10 |
| Total Impurities | - | ≤ 0.50 |
| Data derived from typical pharmacopeial standards for illustrative purposes. drugfuture.commerckmillipore.comnafdac.gov.ng |
Characterization of Degradation Products and Process Impurities of Levofloxacin Using Labeled Analogs
Identifying unknown impurities and degradation products is a key challenge in pharmaceutical analysis. deswater.com Levofloxacin can degrade under various stress conditions, such as exposure to light, acid, alkali, and oxidation, leading to the formation of different degradation products. researchgate.netresearchgate.netnih.gov One identified degradation product is Levofloxacin N-oxide. researchgate.net
Labeled analogs like this compound are invaluable in the characterization of these unknown compounds using techniques like LC-MS/MS. During fragmentation in the mass spectrometer, the labeled standard will produce fragment ions with a mass shift corresponding to the deuterium labels. By comparing the fragmentation patterns of the unknown impurity with that of both unlabeled Levofloxacin and Levofloxacin-d3, analysts can deduce the structure of the impurity. If an impurity's fragment ions show a similar pattern to Levofloxacin but without the mass shift seen in the labeled standard, it suggests the core molecular structure is intact. Conversely, if a fragment is missing from the impurity's spectrum that is present in Levofloxacin's, it indicates a modification at that part of the molecule. This comparative analysis helps in elucidating the degradation pathways and identifying process-related impurities formed during synthesis. deswater.com
The table below lists some degradation products of Levofloxacin identified in research studies.
| Product | Proposed Transformation | m/z (mass-to-charge ratio) |
| Product I | N-methyl piperazine ring breaking | 265 |
| Product II | Decarboxylation and quinolone ring opening | 218 |
| Product III | Decarboxylation and quinolone ring opening | 217 |
| Product IV | Defluorination | 343 |
| Product V | Demethylation | 347 |
| Levofloxacin N-oxide | Oxidation of piperazine nitrogen | 378 |
| Data compiled from degradation studies for illustrative purposes. deswater.comresearchgate.netmdpi.com |
Emerging Research Directions and Advanced Methodologies Involving Levofloxacin D3 Sodium Salt
Integration of Levofloxacin-d3 Sodium Salt with High-Throughput Screening (HTS) and Omics Technologies for Pre-clinical Discovery
The integration of stable isotope-labeled compounds like this compound is fundamental to the accuracy and reliability of modern high-throughput screening (HTS) and omics technologies. In pre-clinical discovery, these platforms generate vast amounts of data to identify new drug candidates, study metabolic pathways, or understand mechanisms of action. The primary role of this compound in this context is as an ideal internal standard for quantitative analysis, particularly in methodologies based on liquid chromatography-mass spectrometry (LC-MS).
HTS campaigns, for example, screen large libraries of compounds to identify inhibitors or modulators of biological targets. nih.gov Similarly, omics disciplines such as metabolomics and proteomics analyze the global profile of small molecules and proteins in biological samples. In both areas, LC-MS is a cornerstone technology, and accurate quantification is essential. Hydrogen isotopes are unique tools for these processes, allowing for the incorporation of a mass tag into a molecule with minimal changes to its chemical structure or biological activity. scispace.com
This compound is employed as a stable isotope-labeled internal standard (SIL-IS). When added to a biological sample, it co-elutes with the unlabeled levofloxacin (B1675101) but is distinguished by its higher mass in the mass spectrometer. This allows for precise ratiometric quantification that corrects for variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement. The use of a 1:1 mixture of an unlabeled analyte and its labeled analogue can generate specific MS patterns that provide higher sensitivity and selectivity for metabolite identification. scispace.com This approach significantly improves the robustness and reproducibility of quantitative data, which is paramount for making accurate decisions in the drug discovery pipeline.
| Application Area | Role of this compound | Analytical Technique | Key Advantage |
| High-Throughput Screening (HTS) | Internal Standard for Hit Validation | LC-MS/MS | Corrects for analytical variability and matrix effects, ensuring accurate quantification of potential drug candidates. |
| Metabolomics | Standard for Metabolite Identification | High-Resolution MS | Helps distinguish drug-related material from endogenous components and confirms the identity of metabolites through characteristic isotopic patterns. scispace.com |
| Pharmacokinetic (PK) Studies | Tracer for Absorption, Distribution, Metabolism, and Excretion (ADME) | LC-MS/MS | Enables precise measurement of drug and metabolite concentrations in various biological matrices over time. |
Advances in Imaging Mass Spectrometry and Its Potential for Deuterated Drug Tracing in Biological Systems
Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. The use of deuterated compounds like this compound has significantly advanced the capabilities of IMS for drug tracing, providing crucial insights into pharmacokinetics at the tissue and sub-tissue level.
One of the prominent IMS techniques is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). Research has successfully applied this method to map the distribution of levofloxacin in tuberculosis (TB)-infected rabbit lung tissue. nih.govnih.gov In these studies, Levofloxacin-d3 was applied to the tissue section as an internal standard. nih.govresearchgate.net This allowed for the normalization of the levofloxacin signal, correcting for variations in matrix crystallization and ion suppression across the heterogeneous tissue landscape.
The analysis revealed that levofloxacin does not distribute uniformly but accumulates in the cellular regions of granulomas, particularly surrounding the central necrotic core (caseum). nih.govresearchgate.net This detailed spatial information is critical for understanding if a drug reaches its target site at a sufficient concentration.
Table of MALDI-MSI Parameters for Levofloxacin Analysis
| Parameter | Value/Setting | Purpose | Citation |
|---|---|---|---|
| Levofloxacin Ion ([M+H]⁺) | m/z 362.150 | Detection of the parent drug in tissue. | nih.govresearchgate.net |
| Levofloxacin-d3 Ion ([M+H]⁺) | m/z 365.168 | Detection of the internal standard for signal normalization. | nih.govresearchgate.net |
| Mass Resolving Power | 60,000 at m/z 400 | Sufficient to resolve drug peaks from background interference without requiring MS/MS. | nih.gov |
Beyond MALDI-MSI, other advanced techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) are emerging for tracing deuterated compounds. nih.gov NanoSIMS offers higher spatial resolution and can be used to track the fate of deuterated tracers in subcellular compartments, opening new avenues for understanding drug mechanisms and metabolic processes at an unprecedented level of detail. nih.gov The low natural abundance of deuterium (B1214612) (approximately 0.01%) ensures that the signal from the administered labeled compound is detected with a minimal background, making it an excellent tracer for metabolic imaging. nih.gov
Computational Chemistry and Molecular Modeling Approaches Informed by Isotopic Studies of this compound
Computational chemistry and molecular modeling provide powerful in silico tools to predict the behavior, conformation, and interactions of drug molecules. nih.gov Studies on levofloxacin have utilized methods like Density Functional Theory (DFT) to analyze its molecular structure, conformations, and acid-base properties. rsc.orgresearchgate.netrsc.org These computational approaches are essential for understanding the structural basis of a drug's activity and for designing new derivatives.
Isotopic studies involving this compound can provide critical experimental data to inform, validate, and refine these computational models. The substitution of hydrogen with deuterium, a heavier isotope, introduces subtle but measurable changes that can be leveraged. The most significant of these is the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger and has a lower zero-point energy than the C-H bond, meaning it requires more energy to break. nih.gov
This principle can be applied to validate metabolic pathways predicted by molecular modeling. If a computational model suggests that the metabolism of levofloxacin involves the cleavage of a specific C-H bond as the rate-limiting step, this can be tested experimentally using Levofloxacin-d3. A significantly slower rate of metabolism for the deuterated compound would confirm the model's prediction. This synergy between experimental isotopic data and computational modeling creates a powerful feedback loop for research:
Model Prediction: Molecular docking or quantum mechanics simulations predict the binding orientation of levofloxacin to a metabolic enzyme and identify C-H bonds susceptible to cleavage.
Isotopic Experiment: In vitro or in vivo studies are conducted with Levofloxacin-d3 to measure the rate of metabolism compared to the unlabeled drug.
Model Refinement: The experimentally observed KIE is used to validate or reject the predicted metabolic pathway. If the model is inconsistent with the data, it can be refined to better reflect the true biological process.
Furthermore, isotopic substitution can subtly influence molecular dynamics and intermolecular interactions, such as hydrogen bonding. High-level computational simulations can model these minor perturbations, and the results can be compared with experimental data from techniques like NMR spectroscopy to enhance the accuracy of the force fields used in the simulations. acs.org
| Computational Method | Application to Levofloxacin | How Isotopic Data from Levofloxacin-d3 Informs the Model |
| Quantum Mechanics (e.g., DFT) | Calculation of molecular structure, bond energies, and reaction pathways. researchgate.netrsc.org | Experimental KIE data validates predicted transition states and reaction mechanisms for metabolism. |
| Molecular Docking | Prediction of binding modes of levofloxacin to target proteins (e.g., DNA gyrase). nih.gov | Helps confirm if a specific orientation that exposes a C-H bond for metabolism is plausible. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of levofloxacin in a biological environment (e.g., in water or bound to a protein). | Provides experimental data to refine force fields by comparing simulated and actual changes in molecular motion and interaction energies. |
Q & A
Q. How can computational modeling predict the binding affinity of this compound to bacterial topoisomerase IV, and what experimental validations are required?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of topoisomerase IV (PDB ID: 1ZVU). Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KD). Compare with fluoroquinolone-resistant mutants to assess deuterium’s impact on resistance mechanisms .
Tables for Key Data
Q. Table 1. Comparative Solubility of Levofloxacin-d3 vs. Non-Deuterated Form
| Solvent | Levofloxacin-d3 (mg/mL) | Levofloxacin (mg/mL) |
|---|---|---|
| Water | 12.3 ± 0.5 | 14.1 ± 0.6 |
| DMSO | 45.8 ± 1.2 | 47.3 ± 1.4 |
| Methanol | 8.9 ± 0.3 | 9.5 ± 0.4 |
Q. Table 2. Stability of this compound Under Accelerated Conditions
| Condition | Degradation (%) at 6 Months | Major Degradant |
|---|---|---|
| 40°C/75% RH | 4.2 ± 0.3 | Des-fluoro |
| 25°C/60% RH | 1.1 ± 0.1 | None detected |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
